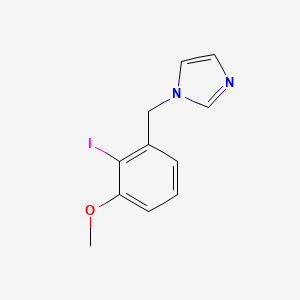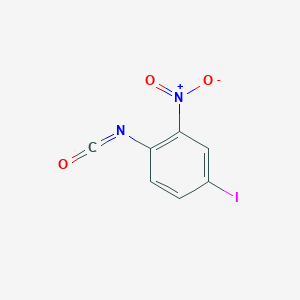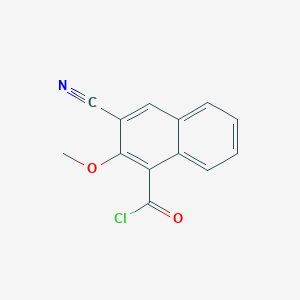
2-Methoxy-3-cyano-1-naphthoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-cyano-1-naphthoyl chloride: is an organic compound that belongs to the class of naphthoyl chlorides It is characterized by the presence of a cyano group, a methoxy group, and a naphthoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-cyano-1-naphthoyl chloride typically involves the reaction of 3-cyano-2-methoxy-1-naphthoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into a chloride group. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-3-cyano-1-naphthoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine, pyridine).
Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen gas with catalysts), solvents (ether, ethanol).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products Formed:
Substitution Reactions: Amides, esters, thioesters.
Reduction Reactions: Amines.
Oxidation Reactions: Hydroxyl derivatives.
Applications De Recherche Scientifique
2-Methoxy-3-cyano-1-naphthoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Researchers use this compound to study its potential biological activities, including its interactions with enzymes and receptors.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-cyano-1-naphthoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The chloride group can undergo substitution reactions, leading to the formation of derivatives with different biological activities. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
2-Ethoxy-1-naphthoyl chloride: Similar in structure but with an ethoxy group instead of a methoxy group.
3-Cyano-1-naphthoyl chloride: Lacks the methoxy group, which affects its reactivity and applications.
2-Methoxy-1-naphthoyl chloride:
Uniqueness: 2-Methoxy-3-cyano-1-naphthoyl chloride is unique due to the presence of both a cyano group and a methoxy group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C13H8ClNO2 |
|---|---|
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
3-cyano-2-methoxynaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C13H8ClNO2/c1-17-12-9(7-15)6-8-4-2-3-5-10(8)11(12)13(14)16/h2-6H,1H3 |
Clé InChI |
ZEIKSACPSHZQQK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1C#N)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


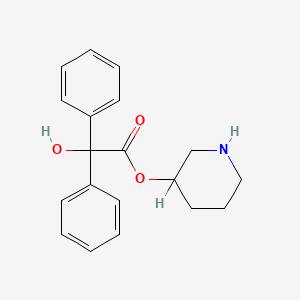
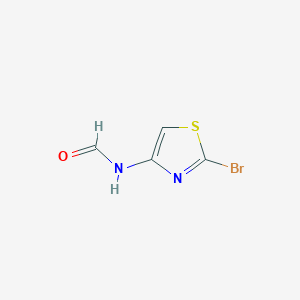
![Methyl-[3-(2-methyl-furo[2,3-b]pyridin-5-yl)-propyl]-amine](/img/structure/B8366832.png)
![5-Bromo-8-methoxy[1,6]naphthyridine-7-carboxylic acid](/img/structure/B8366839.png)
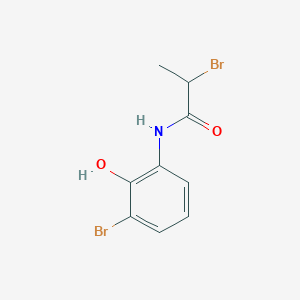
![Methyl [4-(isopentyloxy)phenyl]acetate](/img/structure/B8366863.png)



